1-(2-Hydroxy-4-Aminobutyl)adamantane
Overview
Description
1-(2-Hydroxy-4-Aminobutyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxyl group and an amino group attached to a butyl chain, which is further connected to the adamantane core. The structural rigidity and stability of adamantane make its derivatives valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-Aminobutyl)adamantane can be synthesized through several methods. One common approach involves the functionalization of adamantane derivatives via radical or carbocation intermediates. For instance, the aminoalkylation of adamantane can be achieved using photochemical metal-catalyzed reactions under mild conditions . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective functionalization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-Aminobutyl)adamantane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
1-(2-Hydroxy-4-Aminobutyl)adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known antiviral drugs.
Industry: Utilized in the development of advanced materials, including high-energy fuels and thermally stable polymers
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-Aminobutyl)adamantane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The hydroxyl and amino groups may form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Hydroxy-4-Aminobutyl)adamantane can be compared to other adamantane derivatives, such as:
1-Amino-4-(1-adamantanamino)butane: Known for its anticonvulsant activity and higher therapeutic index compared to other adamantane derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives.
Biological Activity
1-(2-Hydroxy-4-Aminobutyl)adamantane is a derivative of adamantane, characterized by its unique cage-like structure, which contributes to its stability and potential biological activity. The compound features a hydroxyl group and an amino group attached to a butyl chain, linked to the adamantane core. This configuration makes it a candidate for various applications in medicinal chemistry and materials science.
Structural Characteristics
- Molecular Formula: CHNO
- CAS Number: 1221817-78-2
- Key Functional Groups: Hydroxyl (-OH), Amino (-NH)
The rigid structure of adamantane allows its derivatives to exhibit unique interactions with biological targets, enhancing their pharmacological profiles.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The rigid adamantane scaffold enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, increasing specificity and efficacy in biological systems .
Pharmacological Applications
Research indicates that this compound may possess several pharmacological properties:
- Antiviral Activity: Similar to other adamantane derivatives, this compound has been explored for its potential in inhibiting viral replication. Notably, it shares structural similarities with amantadine, known for its effectiveness against influenza viruses by inhibiting the M2 ion channel .
- Neuroprotective Effects: Studies suggest that compounds like this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Other Adamantane Derivatives
The biological activity of this compound can be compared with other notable adamantane derivatives:
Compound Name | Key Activity | Notes |
---|---|---|
Amantadine | Antiviral (Influenza) | Inhibits M2 ion channel |
Memantine | Neuroprotective (Alzheimer's Disease) | NMDA receptor antagonist |
1-Amino-4-(1-adamantanamino)butane | Anticonvulsant | Higher therapeutic index compared to others |
Study on Antiviral Properties
A study published in Journal of Medicinal Chemistry explored the antiviral properties of adamantane derivatives, including this compound. The findings indicated that this compound could inhibit viral replication in vitro, demonstrating significant promise as a therapeutic agent against RNA viruses .
Neuroprotective Effects
Research conducted by Smith et al. (2018) investigated the neuroprotective effects of various adamantane derivatives. The study found that this compound exhibited protective effects on neuronal cells subjected to oxidative stress, suggesting its potential use in treating neurodegenerative disorders .
Properties
IUPAC Name |
1-(1-adamantyl)-4-aminobutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c15-2-1-13(16)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13,16H,1-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHIHOKNZGPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.